

An In-depth Technical Guide to the Synthesis of 3-hydroxytetradecanedioyl-CoA

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Compound of Interest

Compound Name: 3-hydroxytetradecanedioyl-CoA

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis route of **3-hydroxytetradecanedioyl-CoA**, a dicarboxylic acyl-coenzyme A that plays a role in fatty acid metabolism. This document details the biosynthetic pathways, enzymatic reactions, regulatory mechanisms, and experimental methodologies relevant to the study of this molecule.

Biosynthesis of 3-hydroxytetradecanedioyl-CoA

The synthesis of **3-hydroxytetradecanedioyl-CoA** is not a primary metabolic pathway but rather a result of alternative fatty acid metabolism, primarily through the convergence of omega-oxidation and beta-oxidation pathways. There are two main proposed routes for its formation:

- Route 1: Omega-oxidation of 3-hydroxytetradecanoic acid.
- Route 2: Beta-oxidation of a longer-chain 3-hydroxydicarboxylic acid.

The initial substrate, tetradecanoic acid (myristic acid), a common 14-carbon saturated fatty acid, can undergo hydroxylation at the C3 position through incomplete beta-oxidation, followed by omega-oxidation at the terminal methyl group. Alternatively, tetradecanoic acid can first be converted to tetradecanedioic acid via omega-oxidation, which is then partially beta-oxidized to yield **3-hydroxytetradecanedioyl-CoA**.

Omega-Oxidation Pathway

Omega-oxidation is a fatty acid metabolism pathway that occurs in the smooth endoplasmic reticulum, primarily in the liver and kidneys. It involves the oxidation of the omega (ω) carbon, the carbon atom most distant from the carboxyl group. This process is a key route for the synthesis of dicarboxylic acids.

The enzymatic steps are as follows:

- ω -Hydroxylation: The terminal methyl group of the fatty acid is hydroxylated to form a primary alcohol. This reaction is catalyzed by a member of the cytochrome P450 omega-hydroxylase family, specifically enzymes from the CYP4A subfamily (e.g., CYP4A11). This is the rate-limiting step of omega-oxidation.
- Oxidation to Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde by an alcohol dehydrogenase (ADH).
- Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase (ALDH), resulting in the formation of a dicarboxylic acid.

Peroxisomal Beta-Oxidation

Once a dicarboxylic acid is formed, it can be further metabolized via beta-oxidation in the peroxisomes. This process shortens the carbon chain of the dicarboxylic acid, releasing acetyl-CoA in each cycle. The key enzymes involved in the peroxisomal beta-oxidation of dicarboxylic acids include:

- Acyl-CoA Oxidase (ACOX): Catalyzes the first step, introducing a double bond.
- L-Bifunctional Protein (EHHADH) and D-Bifunctional Protein (HSD17B4): These proteins exhibit both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, which are the second and third steps of beta-oxidation. EHHADH is particularly important for the metabolism of dicarboxylic acids.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Peroxisomal Thiolase: Catalyzes the final step, cleaving off an acetyl-CoA molecule.

The formation of the 3-hydroxy group on the dicarboxylic acid chain is an intermediate step in the beta-oxidation spiral.

Signaling Pathways and Regulation

The synthesis of **3-hydroxytetradecanedioyl-CoA** is tightly regulated by key metabolic sensors and transcription factors that respond to the cellular energy state and lipid levels.

PPAR α Regulation

Peroxisome proliferator-activated receptor alpha (PPAR α) is a nuclear receptor that acts as a major regulator of lipid metabolism.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Induction of Omega-Oxidation: Fatty acids and their derivatives are natural ligands for PPAR α . Upon activation, PPAR α forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to the upregulation of genes encoding for omega-oxidation enzymes, particularly the CYP4A family.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Upregulation of Peroxisomal Beta-Oxidation: PPAR α also induces the expression of genes encoding for peroxisomal beta-oxidation enzymes, including acyl-CoA oxidase and L-bifunctional protein (EHHADH).[\[1\]](#)[\[3\]](#)

AMPK and SIRT1 Signaling

AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) are central energy sensors that modulate fatty acid oxidation in response to cellular energy status.

- AMPK: When the cellular AMP/ATP ratio is high, indicating low energy, AMPK is activated. While direct phosphorylation of omega-oxidation enzymes by AMPK is not well-documented, AMPK can phosphorylate and influence the activity of various metabolic enzymes, including some aldehyde dehydrogenases.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- SIRT1: SIRT1 is an NAD⁺-dependent deacetylase that is activated under conditions of energy restriction. SIRT1 can deacetylate and coactivate PGC-1 α , a master regulator of mitochondrial biogenesis and fatty acid oxidation. PGC-1 α , in turn, coactivates PPAR α , thereby enhancing the expression of genes involved in both omega- and beta-oxidation.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Quantitative Data

The following tables summarize available kinetic data for the key enzymes involved in the synthesis of **3-hydroxytetradecanedioyl-CoA**. It is important to note that kinetic parameters are highly dependent on the specific substrate, and data for C14 3-hydroxydicarboxylic acid precursors are limited. Data for related substrates are provided for reference.

Table 1: Kinetic Parameters of Cytochrome P450 Omega-Hydroxylases

Enzyme	Substrate	K _m (μM)	V _{max} (nmol/min/nmol P450)	Source
Human CYP4A11	Lauric Acid (C12)	4.7	7.3	[17]
Human CYP2E1	Lauric Acid (C12)	5.8	3.8	[17]
Human CYP4A11	Myristic Acid (C14)	-	2.1	[17]

Table 2: Kinetic Parameters of Alcohol and Aldehyde Dehydrogenases

Enzyme	Substrate	K _m (μM)	V _{max} (U/mg)	Source
Human ALDH9A1	Hexanal	2.5	0.23	[18]
Human ALDH9A1	Acetaldehyde	0.6	0.28	[18]

Note: Specific kinetic data for the peroxisomal L-bifunctional protein (EHHADH) with 3-hydroxydicarboxylyl-CoA substrates are not readily available in the literature.

Experimental Protocols

In Vitro Synthesis of 3-hydroxydicarboxylic Acids

This protocol outlines a general procedure for the enzymatic synthesis of 3-hydroxydicarboxylic acids from 3-hydroxy fatty acids using rat liver microsomes and cytosol, which are rich sources

of the necessary enzymes.

Materials:

- 3-hydroxytetradecanoic acid
- Rat liver microsomes and cytosol fractions (prepared by differential centrifugation)
- NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
- NAD⁺
- ATP
- Coenzyme A (CoA)
- Carnitine
- MgCl₂
- Potassium phosphate buffer (pH 7.4)
- Organic solvents for extraction (e.g., ethyl acetate)
- Derivatizing agent (e.g., BSTFA with 1% TMCS for GC-MS analysis)

Procedure:

- **Reaction Setup:** In a reaction vessel, combine the rat liver post-mitochondrial fraction (microsomes + cytosol) with a potassium phosphate buffer (pH 7.4).
- **Cofactor Addition:** Add the NADPH generating system and NAD⁺ to the reaction mixture.
- **Substrate Addition:** Add 3-hydroxytetradecanoic acid to initiate the reaction.
- **Incubation:** Incubate the reaction mixture at 37°C with gentle shaking.

- Mitochondrial Beta-Oxidation (Optional): To study further processing, after an initial incubation, add isolated mitochondria along with ATP, CoA, carnitine, and MgCl₂. Continue the incubation.
- Reaction Termination and Extraction: Stop the reaction by adding a strong acid (e.g., HCl) to lower the pH. Extract the lipids and organic acids using an appropriate organic solvent like ethyl acetate.
- Derivatization: Evaporate the organic solvent and derivatize the dried residue to make the analytes volatile for GC-MS analysis. For example, use BSTFA with 1% TMCS and heat at 60°C.
- Analysis: Analyze the derivatized sample by GC-MS to identify and quantify the 3-hydroxydicarboxylic acids formed.[\[19\]](#)

Quantification of 3-hydroxytetradecanedioyl-CoA by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of **3-hydroxytetradecanedioyl-CoA** in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

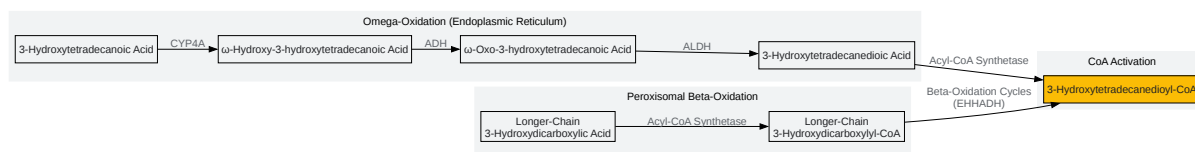
Materials:

- Biological sample (e.g., cell lysate, tissue homogenate)
- Internal standard (e.g., a stable isotope-labeled version of the analyte)
- Acetonitrile (ACN)
- Formic acid
- C18 reversed-phase LC column
- Triple quadrupole mass spectrometer

Procedure:

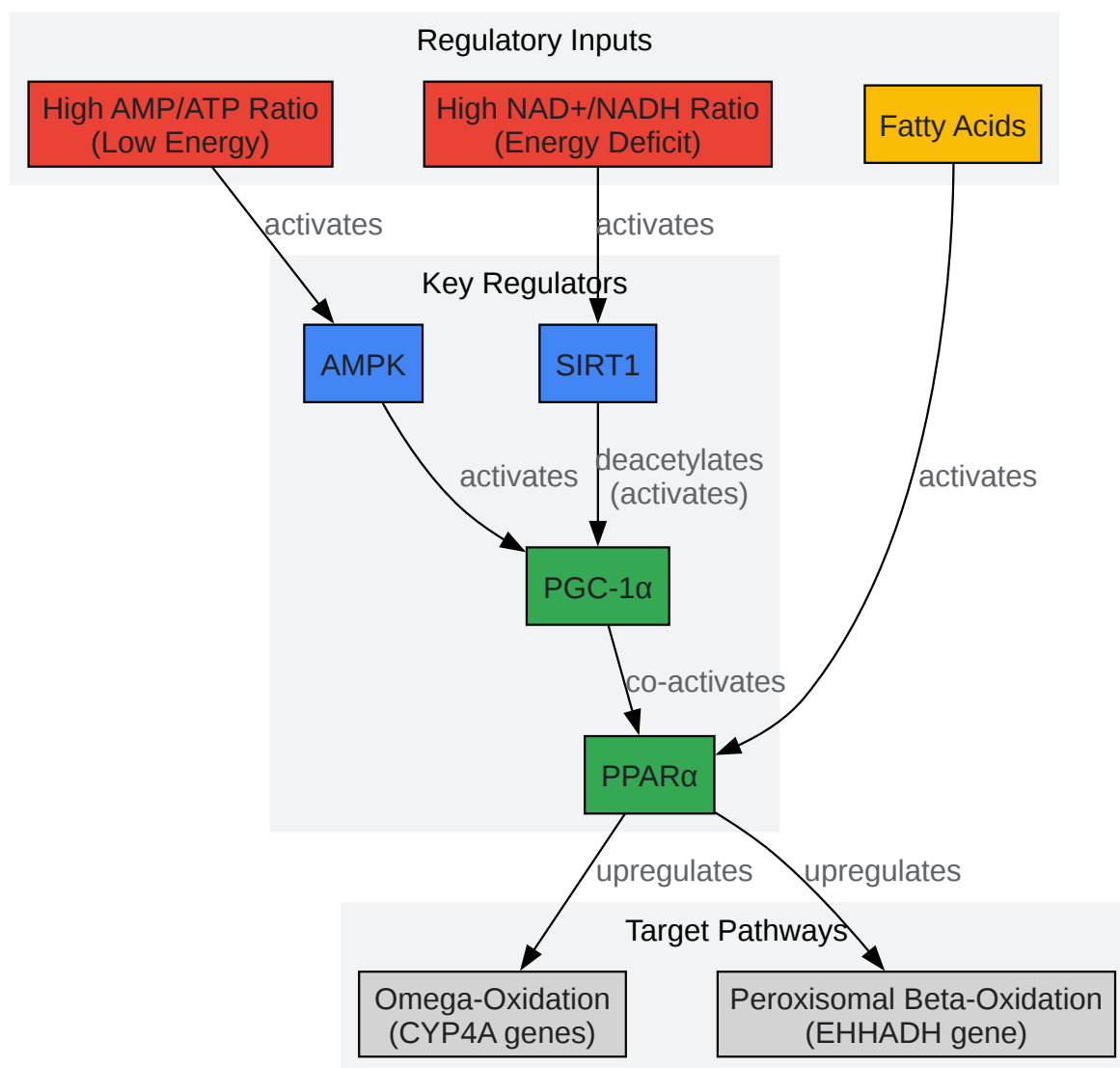
- Sample Preparation:
 - Homogenize the tissue or lyse the cells in a suitable buffer.
 - Add an internal standard to the homogenate.
 - Precipitate proteins by adding cold acetonitrile.
 - Centrifuge to pellet the precipitated protein and collect the supernatant.
 - Dry the supernatant under a stream of nitrogen.
 - Reconstitute the sample in the initial mobile phase.
- LC Separation:
 - Inject the reconstituted sample onto a C18 reversed-phase column.
 - Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- MS/MS Detection:
 - Use a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.
 - Set up Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for **3-hydroxytetradecanedioyl-CoA** and its internal standard.
- Quantification:
 - Generate a standard curve using known concentrations of a synthesized **3-hydroxytetradecanedioyl-CoA** standard.
 - Quantify the analyte in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Mandatory Visualizations



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Caption: Biosynthetic routes to **3-hydroxytetradecanedioyl-CoA**.



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Caption: Regulatory network of 3-hydroxydicarboxylic acid synthesis.

Role in Drug Development

The study of **3-hydroxytetradecanedioyl-CoA** and its synthesis pathway is relevant to drug development for several reasons:

- **Biomarker Discovery:** Altered levels of dicarboxylic acids, including 3-hydroxylated forms, are observed in various metabolic disorders, including fatty acid oxidation defects. Therefore, **3-hydroxytetradecanedioyl-CoA** could serve as a potential biomarker for diagnosing and monitoring these diseases.
- **Therapeutic Target:** The enzymes involved in the omega-oxidation and subsequent beta-oxidation pathways could be potential targets for therapeutic intervention in metabolic diseases. Modulating the activity of CYP4A enzymes or peroxisomal beta-oxidation could help to control the levels of dicarboxylic acids and mitigate their potential lipotoxicity.
- **Understanding Drug-Induced Steatosis:** Some drugs can induce hepatic steatosis (fatty liver) by altering fatty acid metabolism. Investigating the impact of drug candidates on the synthesis of dicarboxylic acids can provide insights into their potential metabolic side effects.

This technical guide provides a foundational understanding of the synthesis of **3-hydroxytetradecanedioyl-CoA**. Further research is needed to fully elucidate the quantitative aspects of this pathway and its precise role in health and disease, which will be crucial for its application in drug development.

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